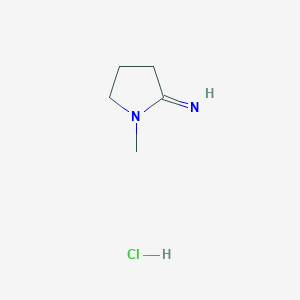

1-Methylpyrrolidin-2-imine hydrochloride

Description

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry Research

Cyclic imines, such as 1-methyl-2-pyrrolidinimine (B8291641), are recognized as valuable intermediates in organic synthesis. mdpi.com Their bifunctional nature, possessing both a nucleophilic nitrogen atom and an electrophilic carbon atom within the imine group, allows for a variety of chemical transformations. mdpi.com This reactivity makes them useful building blocks for the construction of more complex nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and natural products. mdpi.com

The methylated pyrrolidine (B122466) framework is a common structural motif in medicinal chemistry, and the imine functionality provides a handle for further chemical modification. ontosight.ai The hydrochloride salt, in particular, can be utilized in reactions where a controlled release of the free base or an acidic catalyst is beneficial.

Historical Trajectories and Milestones in Cyclic Imine Chemistry Studies

The study of imines dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring throughout the 20th century. The development of methods to synthesize cyclic imines, which can be more challenging due to ring strain and stability issues, has been an area of ongoing research. researchgate.net Early research often focused on the fundamental reactivity of the carbon-nitrogen double bond.

Over time, the focus expanded to include the application of cyclic imines in the stereoselective synthesis of alkaloids and other complex natural products. mdpi.com The development of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been crucial in characterizing these cyclic structures and understanding their electronic properties.

Foundational Research Objectives for the Compound Class

The primary research objectives for simple N-alkyl cyclic imines like 1-methyl-2-pyrrolidinimine revolve around several key areas:

Synthetic Methodology: Developing novel and efficient methods for the synthesis of five-membered cyclic imines is a continuous goal. This includes exploring new catalysts, starting materials, and reaction conditions to improve yields and reduce byproducts.

Reactivity and Mechanistic Studies: A thorough understanding of the reactivity of the imine functionality within a cyclic system is fundamental. Researchers investigate its behavior with various electrophiles and nucleophiles to map out its synthetic potential. This includes studying reaction mechanisms and the influence of the N-substituent on reactivity.

Application in Heterocyclic Synthesis: A major objective is to utilize these simple cyclic imines as synthons for the creation of more elaborate heterocyclic systems. This involves designing multi-step reaction sequences where the cyclic imine is a key intermediate. mdpi.com

Exploration of Biological Activity: While this article does not delve into detailed biological applications, a foundational research goal for this class of compounds is the preliminary investigation of their potential biological properties, which can guide further research in medicinal chemistry. ontosight.ai

Compound Properties and Spectroscopic Data

Below are tables detailing the known properties and spectroscopic data for 1-Methylpyrrolidin-2-imine hydrochloride.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁ClN₂ | nih.gov |

| Molecular Weight | 134.61 g/mol | nih.gov |

| IUPAC Name | 1-methylpyrrolidin-2-imine;hydrochloride | nih.gov |

| CAS Number | 7544-77-6 | nih.gov |

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | Data available | nih.gov |

| IR | Data available | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyrrolidin-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7-4-2-3-5(7)6;/h6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGPBVKOBLWDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylpyrrolidin 2 Imine Hydrochloride and Analogues

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides several robust pathways to 1-methylpyrrolidin-2-imine hydrochloride, primarily involving the manipulation of lactam precursors, ring-closing strategies, and specific techniques for the isolation of the final hydrochloride salt.

A primary route to cyclic imines involves the activation of the corresponding lactam, in this case, N-methyl-2-pyrrolidone. Amides are typically unreactive, but their electrophilicity can be significantly enhanced by activating agents, making them susceptible to transformations. nih.gov

One effective method employs trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine. organic-chemistry.orgrsc.org The reaction proceeds through the formation of a highly electrophilic iminium triflate intermediate from the lactam. nih.gov This intermediate can then be converted to the imine. Depending on the reaction conditions and subsequent workup, this activated species can be reduced or reacted with other nucleophiles. For the synthesis of the imine itself, a simple basic workup after activation can yield the desired product. organic-chemistry.org The general strategy allows for the conversion of secondary amides into imines under mild conditions. rsc.org

Table 1: Reagents for Amide Activation

| Activating Reagent | Base/Additive | Intermediate Species | Reference |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Pyridine derivatives (e.g., 2-fluoropyridine) | Iminium triflate, Nitrilium ion | organic-chemistry.org |

Ring-closing or cyclocondensation reactions offer an alternative approach, constructing the heterocyclic ring and the imine functionality in a concerted or sequential manner. These methods typically start from linear precursors containing the necessary functional groups.

For instance, intramolecular cyclization of aminoalkenes can yield cyclic imines. Ruthenium-catalyzed intramolecular oxidative amination is one such effective method for producing five-membered cyclic imines from the corresponding aminoalkenes. organic-chemistry.org Another strategy involves the Michael addition of a nitroalkane to a chalcone, followed by in-situ reduction of the nitro group and subsequent cyclization to afford Δ¹-pyrrolines. organic-chemistry.org While not directly producing an N-methylated exocyclic imine, these methods form the core 1-pyrroline (B1209420) structure, which is an endocyclic tautomer of an unsubstituted pyrrolidin-2-imine. Further derivatization would be required to obtain the target compound. More direct intramolecular cyclization/methylation processes have been used to construct related heterocyclic systems like spiropyrazolines from functionalized precursors in a one-pot reaction. nih.gov

The most crucial precursor for the synthesis of 1-methylpyrrolidin-2-imine is its corresponding lactam, N-methyl-2-pyrrolidone (NMP). NMP is a widely used industrial solvent, and its synthesis is well-established.

One major industrial route involves the reaction of γ-butyrolactone (GBL) with monomethylamine (MMA). chemicalbook.comriyngroup.com This process is typically carried out at high temperatures (200–300°C) and pressures. quickcompany.ingoogle.com The reaction proceeds in two main steps: first, the ring-opening of GBL by methylamine (B109427) to form the intermediate N-methyl-γ-hydroxybutanamide, followed by a dehydration and cyclization step at a higher temperature to yield NMP. chemicalbook.com An excess of methylamine is often used to ensure the complete conversion of GBL, which simplifies purification since the boiling points of GBL (204-205°C) and NMP (202-204°C) are very close. chemicalbook.com

An alternative, bio-based route starts from γ-aminobutyric acid (GABA), which can be derived from the amino acid glutamic acid. rsc.orgrsc.org This method involves a one-pot procedure where GABA first undergoes cyclization to form 2-pyrrolidone, which is then methylated in the same pot to yield NMP. rsc.orgresearchgate.net Methanol can be used as the methylating agent with a halogen salt, such as ammonium (B1175870) bromide, acting as a catalyst, achieving high selectivity for NMP. rsc.org

Table 2: Comparison of N-Methyl-2-pyrrolidone (NMP) Synthesis Routes

| Starting Material | Key Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| γ-Butyrolactone (GBL) | Monomethylamine (MMA) | Condensation/Cyclization | High temperature and pressure; industrial standard. | chemicalbook.comchemicalbook.com |

Once the 1-methylpyrrolidin-2-imine free base is synthesized, it is converted to its hydrochloride salt for improved stability and handling. This is typically achieved by treating a solution of the imine in a dry organic solvent (e.g., diethyl ether, isopropanol) with anhydrous hydrogen chloride, either as a gas or as a solution in a suitable solvent like dioxane. nih.gov This method causes the hydrochloride salt to precipitate out of the solution.

Purification of the resulting crude salt is critical. Amine hydrohalides have been purified by recrystallization from various solvents. google.com For amine hydrochloride salts, 2-propanol is often a preferred solvent for recrystallization, sometimes with the addition of diethyl ether to induce precipitation. researchgate.net Washing the isolated salt with organic solvents in which the salt is insoluble, such as diethyl ether, ethyl acetate, or acetone, can be an effective and simple method to remove non-polar organic impurities. researchgate.net This avoids the need for more complex purification techniques like column chromatography, which can be challenging for polar salts. nih.gov

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For cyclic imines, enzymes like imine reductases are particularly relevant, although their primary function is reductive rather than synthetic.

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductase enzymes that catalyze the asymmetric reduction of prochiral imines to form chiral amines with high enantioselectivity. While this process consumes cyclic imines rather than synthesizing them, it is a key biocatalytic transformation involving this class of compounds. IREDs show a strong preference for the reduction of cyclic imines, such as 1-pyrrolines, into the corresponding chiral pyrrolidines.

The reaction involves the transfer of a hydride from the NADPH cofactor to the carbon atom of the C=N double bond of the imine. This process is highly stereospecific, allowing for the production of either the (R) or (S) enantiomer of the resulting amine, depending on the specific IRED used. The high stereoselectivity makes IREDs valuable biocatalysts for synthesizing enantiopure cyclic amines, which are important building blocks in pharmaceuticals. To regenerate the expensive NADPH cofactor, a cofactor recycling system, often involving a dehydrogenase enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose, is typically employed.

Table 3: Examples of IRED-Catalyzed Reduction of Cyclic Imines

| IRED Source/Name | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Streptomyces sp. GF3587 | 2-Methyl-1-pyrroline | (R)-2-Methylpyrrolidine | >99 | >99 |

| IRED-44 | 2-Phenyl-1-pyrroline | (S)-2-Phenylpyrrolidine | >99 | >99 |

| IRED from Paenibacillus elgii | 3,4-Dihydroisoquinoline | (S)-1,2,3,4-Tetrahydroisoquinoline | >98 | >99 |

Note: Data is compiled from general findings in biocatalysis literature on IREDs and may not represent a single study.

Enantioselective Synthesis of Chiral Amine Derivatives

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of these compounds is often critical to their biological activity. nih.gov The asymmetric reduction of prochiral imines, such as 1-methylpyrrolidin-2-imine, represents one of the most direct methods to produce valuable α-chiral amines. nih.gov This transformation can be achieved through various catalytic methods, including transition metal catalysis, biocatalysis, and the use of chiral auxiliaries.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. Catalysts based on rhodium, iridium, and ruthenium, paired with chiral phosphorus ligands, have been extensively developed for the asymmetric hydrogenation of imines and related C=N bonds. nih.govresearchgate.net While direct examples using this compound are not prevalent in the reviewed literature, the principles apply to cyclic imines. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that can reduce imines to amines with exceptional stereoselectivity. acs.org The development of IREDs has advanced to the point where they can be used to synthesize secondary and tertiary amines from ketones via reductive amination. acs.org For cyclic imines, whole-cell biocatalysts have been successfully employed. For instance, specific strains of Streptomyces have been used for the asymmetric reduction of 2-methyl-1-pyrroline, yielding either the (R) or (S)-enantiomer of 2-methylpyrrolidine (B1204830) in high enantiomeric excess (e.e.). rsc.org This demonstrates the potential of biocatalysis for the enantioselective synthesis of chiral pyrrolidine (B122466) derivatives from their corresponding imines.

Another well-established strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This approach involves the condensation of the auxiliary with a ketone or aldehyde to form a chiral N-sulfinyl imine. A subsequent diastereoselective nucleophilic addition to the imine, followed by removal of the auxiliary, provides the chiral amine. nih.govrsc.org This method allows for the synthesis of either enantiomer of 2-substituted pyrrolidines with high diastereoselectivity and yield by reacting γ-chlorinated N-tert-butanesulfinyl imines with various Grignard reagents. rsc.org

| Method | Catalyst/Auxiliary | Substrate Class | Key Advantages | Reported Selectivity (e.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metals (Ir, Rh, Ru) with Chiral Ligands | Prochiral Imines, Enamines | High turnover numbers, broad substrate scope. | Often >90% | nih.gov |

| Biocatalysis | Imine Reductases (IREDs) / Whole Cells | Cyclic Imines (e.g., 2-methyl-1-pyrroline) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Up to 99.2% | rsc.org |

| Chiral Auxiliary | tert-Butanesulfinamide | γ-chlorinated ketimines | High diastereoselectivity, predictable stereochemical outcome, access to both enantiomers. | High d.r. | rsc.org |

Downstream Processing and Product Recovery in Biocatalysis

The efficiency of a biocatalytic process is determined not only by the enzymatic reaction itself but also by the effectiveness of the downstream processing to isolate and purify the product. researchgate.net For the production of chiral amines like (S)-2-methylpyrrolidine via imine reductase-catalyzed reactions, an integrated downstream processing strategy is essential for achieving high purity and recovery. researchgate.net

A common challenge in these biotransformations is the separation of the amine product from the reaction medium, which contains the biocatalyst (whole cells or isolated enzymes), unreacted substrates, cofactors, and various salts from the buffer. An effective approach involves the use of ion-exchange resins. researchgate.net This method leverages the basic nature of the amine product, which is protonated at neutral or acidic pH.

A typical downstream processing workflow can be summarized as follows:

Biocatalyst Removal : The first step is the separation of the solid biocatalyst from the liquid reaction mixture, usually achieved by centrifugation or filtration.

Product Adsorption : The clarified supernatant containing the amine product is then passed through a column packed with a strong cation-exchange resin. The protonated amine binds to the resin, while neutral components like the glucose co-substrate and unreacted imine (at certain pH values) pass through.

Washing : The resin is washed with water or a suitable buffer to remove any non-specifically bound impurities.

Product Elution and Recovery : The purified amine is then desorbed (eluted) from the resin using a strong base (e.g., NaOH) or a solution containing a high concentration of counter-ions. To obtain the final product as a hydrochloride salt, an alternative is to use a non-aqueous eluent like an ethereal solution of HCl, which releases the product from the resin and precipitates it as the desired salt. researchgate.net

This ion-exchange-based separation is highly effective for recovering basic amine products from complex aqueous biocatalytic reaction mixtures. researchgate.net

| Step | Method | Purpose | Reference |

|---|---|---|---|

| 1. Biocatalyst Separation | Centrifugation / Filtration | Remove whole cells or immobilized enzymes from the reaction broth. | researchgate.net |

| 2. Product Capture | Cation-Exchange Chromatography | Selectively adsorb the protonated amine product from the clarified supernatant. | researchgate.net |

| 3. Resin Washing | Water / Buffer Wash | Remove residual media components and non-basic impurities. | researchgate.net |

| 4. Product Elution/Isolation | Elution with base or acidic non-aqueous solvent | Release the purified amine from the resin and recover it, often as a specific salt (e.g., hydrochloride). | researchgate.net |

Analogous Synthetic Strategies for Substituted 2-Iminopyrrolidines

The synthesis of substituted 2-iminopyrrolidines and the closely related 2-aminopyrroles is of significant interest due to their presence in many bioactive compounds. nih.govnih.gov A variety of synthetic strategies have been developed to access these heterocyclic cores with diverse substitution patterns. These methods often rely on multicomponent reactions, domino (or cascade) reactions, or transition-metal-catalyzed cyclizations.

One-pot multicomponent reactions are particularly efficient for creating molecular diversity. For example, tetra- and penta-substituted 2-aminopyrroles can be prepared through a one-pot reaction of various aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds like malononitrile. nih.gov This approach allows for the flexible combination of different building blocks to generate a library of substituted pyrroles.

Domino reactions provide another elegant route. A metal-free domino methodology has been described for the synthesis of 2-aminopyrroles starting from N-alkynyl, N′-vinyl hydrazides. This process involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization reaction. nih.govresearchgate.net This strategy enables the preparation of 2-aminopyrroles with a range of substituents.

Palladium-catalyzed cycloaddition reactions also offer a powerful method for constructing the pyrrolidine ring. The enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, yields highly functionalized pyrrolidines with excellent regio-, diastereo-, and enantioselectivity. nih.gov By modifying the TMM donor and the imine acceptor, various substituents can be incorporated into the pyrrolidine product.

These strategies highlight the chemical versatility available for synthesizing analogues of 1-methylpyrrolidin-2-imine. By choosing the appropriate starting materials and reaction pathway, a wide array of substituted 2-iminopyrrolidines can be accessed for further chemical and biological investigation.

| Strategy | Key Reactants | Type of Substitution Achieved | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Aldehydes, N-(sulfonamido)-acetophenones, malononitrile | Tetra- and penta-substituted | High efficiency, operational simplicity, diverse substitution patterns. | nih.gov |

| Domino Reaction | N-alkynyl, N′-vinyl hydrazides | Diverse substituents on the pyrrole (B145914) ring | Metal-free, involves novel rearrangements and cyclization. | nih.gov |

| Pd-Catalyzed [3+2] Cycloaddition | Trimethylenemethane (TMM) donors, Imines | Substituted pyrrolidines | Enantioselective, high control over stereochemistry. | nih.gov |

Reactivity and Transformational Chemistry

Electrophilic and Nucleophilic Reactions

Imines, including cyclic variants like 1-methylpyrrolidin-2-imine, exhibit dual reactivity. The nitrogen atom's lone pair allows it to function as a nucleophile, while protonation or coordination to a Lewis acid activates the imine carbon, rendering it electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov

The lone pair of electrons on the exocyclic nitrogen atom of 1-methylpyrrolidin-2-imine makes it a nucleophilic center. This allows it to react with a variety of electrophiles. For instance, it can undergo reactions such as alkylation or acylation at the nitrogen atom. This nucleophilicity is a key characteristic of the imine functional group. nih.gov

The imine nitrogen in 1-methylpyrrolidin-2-imine is basic and can readily accept a proton. The pKa of a protonated imine is typically in the range of 5-7. libretexts.org This protonation event is a critical step in many reactions, as it forms a reactive iminium cation. The formation of the iminium ion significantly enhances the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. nih.gov This acid-catalyzed activation is a common strategy to promote reactions involving imines.

| Compound Type | Nitrogen Hybridization | Typical pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Alkylamine (e.g., Piperidine) | sp³ | ~11 |

| Imine (e.g., Protonated 1-Methylpyrrolidin-2-imine) | sp² | ~5-7 |

| Pyridine | sp² | ~5.3 |

This table illustrates that the basicity of an imine is lower than that of a typical alkylamine due to the higher s-character of the sp² hybridized nitrogen's lone pair orbital, which holds the electrons more closely to the nucleus. libretexts.orgmasterorganicchemistry.com

The C=N double bond of the imine moiety can participate in various cycloaddition reactions, which are powerful methods for constructing complex cyclic and polycyclic scaffolds. acs.org

Aza-Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, the imine can act as the dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle. wikipedia.orgwikipedia.org Lewis acid catalysis is often employed to lower the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction. Formal aza-Diels-Alder reactions between cyclic imines and enones have been developed to synthesize complex indolo- and benzoquinolizidine frameworks. nih.govacs.org

[3+2] Cycloaddition: 1-Methylpyrrolidin-2-imine can also potentially react with 1,3-dipoles. For instance, azomethine imines, which are 1,3-dipoles, can undergo cycloaddition with dipolarophiles to yield five-membered dinitrogenated heterocycles. rsc.orgrsc.orgresearchgate.net The reaction of C,N-cyclic azomethine imines has been explored for creating pharmaceutically relevant tetrahydroisoquinoline and piperidine (B6355638) motifs. acs.org

Derivatization and Functionalization Strategies

The reactive nature of the imine group allows for extensive derivatization and functionalization, enabling the synthesis of more complex molecular architectures.

While specific examples for 1-methylpyrrolidin-2-imine are not extensively documented, the imine functionality is a key precursor for creating larger conjugated systems. Reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds adjacent to the imine can extend the π-system. For instance, condensation reactions with activated methylene (B1212753) compounds could lead to the formation of conjugated enamines or related structures.

Amidines are compounds containing the R-C(=NR')-NR₂'' functional group. A plausible route to synthesize cyclic amidines from 1-methylpyrrolidin-2-imine involves its reaction with primary or secondary amines. This transformation would involve the nucleophilic addition of an amine to the imine carbon, followed by proton transfer. Such reactions are often facilitated by catalysts that can activate the imine electrophile. rsc.org Efficient methods for synthesizing cyclic amidines have been developed, for example, through the iridium-catalyzed reduction of lactams followed by a reaction with sulfonyl azides, which proceeds via a cyclic enamine/imine intermediate. acs.org Additionally, novel cyclic amidine-based fluorophores have been synthesized through a 6π-electrocyclic ring closure involving an imine moiety. nih.govrsc.orgresearchgate.net

| Reaction Type | Reactant | Potential Product Class | General Principle |

|---|---|---|---|

| Nucleophilic Attack (at N) | Alkyl Halide (R-X) | Quaternary Iminium Salt | Imine nitrogen acts as a nucleophile. |

| Nucleophilic Addition (at C) | Organometallic Reagent (R-Li) | Substituted Pyrrolidine (B122466) | Imine carbon acts as an electrophile. |

| Aza-Diels-Alder | Conjugated Diene | Fused Piperidine Ring System | Imine acts as a dienophile in a [4+2] cycloaddition. nih.govacs.org |

| Amidination | Amine (R₂NH) | Substituted Amidine | Nucleophilic addition of amine to the imine C=N bond. rsc.org |

Reaction Mechanism Elucidation

The reaction mechanisms involving 1-methylpyrrolidin-2-imine hydrochloride are largely governed by the fundamental chemistry of imines and their protonated forms, iminium ions. The hydrochloride salt form implies that the imine nitrogen is protonated, rendering the imine carbon even more electrophilic and susceptible to nucleophilic attack.

The formation of imines, in general, is a reversible process that proceeds through the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The mechanism is typically acid-catalyzed and involves the formation of a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org The hydrolysis of an imine back to its corresponding amine and carbonyl compound follows the reverse of this pathway, initiated by the addition of water to the imine carbon. masterorganicchemistry.com

For 1-methylpyrrolidin-2-imine, which is a cyclic amidine, the reaction mechanism can be understood in the context of its structural features. The cyclic nature of the molecule can influence the stability and reactivity of intermediates.

In the context of stereoselective transformations, the elucidation of the reaction mechanism is crucial for understanding the origin of stereocontrol. For instance, in asymmetric hydrogenation catalyzed by transition metal complexes, the mechanism often involves the coordination of the imine to the chiral metal center, followed by the stereoselective transfer of hydrogen. acs.org

In nucleophilic additions to cyclic N-acyliminium ions, the stereoselectivity is often explained by the preferred conformation of the iminium ion intermediate. Spectroscopic methods, such as low-temperature NMR analysis, combined with computational studies (DFT calculations), have been employed to elucidate the conformations of these reactive intermediates and rationalize the observed diastereoselectivity. beilstein-journals.orgnih.govnih.govelsevierpure.com

The mechanism of enzyme-catalyzed reductions, such as those involving IREDs, is understood through the binding of the imine substrate within the chiral active site of the enzyme, followed by the stereospecific transfer of a hydride from a cofactor (e.g., NADPH).

While specific mechanistic studies on this compound are scarce, the general principles of imine and iminium ion reactivity provide a solid framework for understanding its chemical behavior. The protonated nature of the hydrochloride salt enhances the electrophilicity of the imine carbon, making it a prime target for a variety of nucleophiles and a suitable substrate for catalytic reductions.

Applications in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Chemistry

While 1-Methylpyrrolidin-2-imine hydrochloride is sold by chemical suppliers as a building block, specific, peer-reviewed examples of its application in the following areas could not be located.

Synthesis of Nitrogen-Containing Heterocycles

No published synthetic routes were found that utilize this compound as a reactant to produce other nitrogen-containing heterocycles.

Precursor for Complex Organic Architectures

There is no available literature detailing the use of this compound as a specific precursor for the construction of complex organic architectures.

Expedited Routes to Diverse Molecular Scaffolds

Utilization in Catalysis and Organocatalysis

Ligand Precursor in Metal-Catalyzed Reaction Systems

No studies were found that describe the synthesis of metal-catalyst ligands from this compound or the subsequent use of such complexes in catalytic reactions.

Exploration in Organocatalytic Processes

The exploration of this compound itself as an organocatalyst or as a precursor to one is not documented in the accessible scientific literature.

Based on the available information, this compound remains a compound with potential, suggested by its commercial availability as a building block, but its specific roles in advanced chemical synthesis are not yet detailed in published research.

Integration into Advanced Materials Research

The unique chemical properties of this compound have positioned it as a valuable building block in the field of advanced materials research. Its reactive imine functionality and cyclic structure are leveraged in the synthesis and modification of novel materials with tailored properties. Specifically, its application in the development of imine-based Covalent Organic Frameworks (COFs) and the functionalization of polymeric structures highlights its potential in creating materials for catalysis, adsorption, and other advanced applications.

Development of Imine-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. capes.gov.br Imine-based COFs, formed through the condensation reaction of amines and aldehydes, are particularly noted for their dynamic covalent chemistry, which allows for error correction during synthesis, leading to crystalline materials. capes.gov.br

The incorporation of functional groups into the pores of COFs can enhance their properties and introduce new functionalities. Research has demonstrated the successful integration of N-methylpyrrolidine moieties into imine-based COFs through post-polymerization functionalization. nih.gov This strategy involves synthesizing a COF with reactive sites that can be subsequently modified with the desired functional group.

In one approach, an imine-based COF was synthesized with alkynyl groups decorating the pore walls. These alkynyl groups then served as anchor points for attaching (S)-2-(azidomethyl)-1-methylpyrrolidine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. A second strategy involved a two-step process where a precursor COF was first functionalized, and then the methylpyrrolidine group was introduced. nih.gov These methods allow for the precise placement of the N-methylpyrrolidine functionality within the COF structure, which can influence the material's catalytic activity and surface properties. nih.gov

The resulting N-methylpyrrolidine-functionalized COFs have shown promise as catalysts. For instance, they have been investigated for the hydrolytic detoxification of nerve agent simulants. nih.gov The presence of the pyrrolidine (B122466) groups within the COF's porous structure is believed to play a role in the catalytic process. nih.gov

| Functionalization Strategy | Reactants | Resulting Functionality | Potential Application |

| Post-polymerization "click" reaction | Imine-based COF with alkynyl groups, (S)-2-(azidomethyl)-1-methylpyrrolidine, CuI, DIPEA | N-methylpyrrolidine moieties attached via a triazole linkage | Catalysis, Detoxification of nerve agent simulants nih.gov |

| Two-step post-polymerization modification | Precursor COF, Methyl triflate | N-methylpyrrolidine moieties | Catalysis nih.gov |

Functionalization of Polymeric Structures

Post-polymerization modification is a powerful technique for synthesizing a diverse range of functional polymers from a common precursor. This approach allows for the introduction of various functional groups onto a polymer backbone, thereby tuning the material's properties for specific applications. Imine chemistry, including transimination, offers a versatile and efficient route for such modifications due to the dynamic and reversible nature of the imine bond. rsc.orgresearchgate.net

The general strategy involves a parent polymer that contains either amine or aldehyde functionalities. This polymer is then reacted with a molecule containing the corresponding complementary group to form an imine linkage. In the context of this compound, its imine group presents a reactive site for the functionalization of polymers. For instance, a polymer bearing primary or secondary amine groups could potentially undergo a transimination reaction with this compound. This would result in the incorporation of the 1-methylpyrrolidin-2-yl moiety as a side chain on the polymer.

This method of functionalization can be used to modify the properties of a wide array of polymers. For example, the incorporation of the cyclic amine structure of 1-methylpyrrolidine (B122478) could influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions. Such modified polymers could find use as new ligands for catalysts, as materials for gas sorption, or in the development of novel elastomers with tunable mechanical properties. mcmaster.ca

While direct examples of the use of this compound in post-polymerization modification are not extensively documented in the provided search results, the principles of imine-based polymer functionalization are well-established. rsc.orgresearchgate.net The reactivity of the imine in this compound makes it a viable candidate for this type of chemical modification of polymers.

Spectroscopic and Structural Analysis in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view into the molecular world, allowing researchers to probe atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental ¹H and ¹³C NMR data for 1-Methylpyrrolidin-2-imine hydrochloride are not widely available in public databases, general principles of NMR analysis can be applied to predict the expected spectral features.

For the ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons of the methyl group and the three methylene (B1212753) groups of the pyrrolidine (B122466) ring. The chemical shifts, multiplicities (singlet, triplet, etc.), and coupling constants of these signals would provide definitive information about the connectivity of the atoms. The protonation at the imine nitrogen would also influence the chemical shifts of nearby protons. A ¹H NMR spectrum for this compound is noted as being available in the SpectraBase database, sourced from Eli Lilly & Company Research Labs. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the five carbon atoms in the molecule: the methyl carbon, the three methylene carbons of the ring, and the iminium carbon (C=N). The chemical shift of the iminium carbon would be particularly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Singlet | Signal in aliphatic region |

| N-CH₂ (ring) | Triplet | Signal in aliphatic region |

| -CH₂- (ring) | Multiplet | Signal in aliphatic region |

| C=N-CH₂ (ring) | Triplet | Signal in aliphatic region |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, the molecular weight is 134.61 g/mol . nih.gov

In a mass spectrum, the parent molecule would be observed as its molecular ion or, more commonly in techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺. For the free base, 1-methylpyrrolidin-2-imine, the predicted m/z for the [M+H]⁺ ion is 99.091676. uni.lu The fragmentation pattern of the molecular ion would provide valuable structural information, with characteristic losses of small neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Data for 1-Methylpyrrolidin-2-imine (Note: This data is for the free base, not the hydrochloride salt.)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 99.091676 |

| [M+Na]⁺ | 121.07362 |

| [M+NH₄]⁺ | 116.11822 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N double bond of the imine group, as well as C-H and C-N stretching and bending vibrations. The presence of the hydrochloride salt would also influence the spectrum, particularly in the region of N-H vibrations. An FTIR spectrum, obtained using a KBr wafer, is available in the SpectraBase database. nih.gov

Crystallographic Studies for Definitive Structural Elucidation

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methylpyrrolidin-2-imine |

Investigations into Conformation and Tautomerism

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. Computational studies on analogous five-membered rings, such as those in proline derivatives, suggest that the ring can exist in envelope or twist conformations. frontiersin.org The specific conformation of this compound would be influenced by the steric and electronic effects of the methyl and imine groups.

Furthermore, the imine functionality introduces the possibility of tautomerism. The compound can potentially exist in equilibrium between the imine form (1-Methylpyrrolidin-2-imine) and the enamine form (1-Methyl-2,3-dihydro-1H-pyrrol-2-amine). researchgate.net NMR studies on similar cyclic systems, such as 2-aminopyrrolin-5-one, have been used to determine the predominant tautomeric form in solution. researchgate.net For this compound, the protonation at the imine nitrogen is expected to favor the iminium form, significantly influencing the tautomeric equilibrium. The equilibrium is also sensitive to solvent polarity and temperature. researchgate.netrsc.org

Table 1: Spectroscopic Data for Structural Analysis of this compound Analogs Note: This table is illustrative and based on data for analogous compounds. Specific experimental data for this compound was not available in the cited sources.

| Technique | Analogous Compound | Observed Features | Reference |

|---|---|---|---|

| 1H NMR | 2-(Methylamino)pyrrolidin-5-one | Presence of distinct signals for Z and E isomers due to hindered rotation around the exocyclic C-N bond. | researchgate.net |

| 13C NMR | 2-Aminopyrrolin-5-one | Chemical shifts used to confirm the predominance of the amino tautomer in solution. | researchgate.net |

| Computational | β-Proline Oligopeptides | Cγ-endo and Cγ-exo puckering of the pyrrolidine ring identified as stable conformations. | frontiersin.org |

| Fluorescence Spectroscopy | N-salicylidene-p-X-aniline | Equilibrium constants for enol-imine ⇌ keto-amine tautomerism measured at various temperatures. | rsc.org |

Chromatographic Methods for Research Purity and Advanced Analysis

Chromatographic techniques are indispensable for the purification, purity assessment, and analysis of this compound in research settings. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

HPLC is a versatile technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. Due to the polar and basic nature of the compound, reversed-phase HPLC with an aqueous-organic mobile phase and a suitable column, such as a C18 column, is often employed. nih.gov The mobile phase typically contains additives like trifluoroacetic acid or formic acid to improve peak shape and resolution by ion-pairing with the amine functionality.

For the analysis of polar heterocyclic amines, specialized columns and mobile phase compositions may be necessary to achieve adequate retention and separation. nih.govsielc.com Detection is commonly performed using a UV detector, as the imine group possesses a chromophore.

Table 2: Illustrative HPLC Parameters for Analysis of Polar Amines Note: This table provides a general example of HPLC conditions that could be adapted for this compound based on methods for similar compounds.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Column | C18 Reversed-Phase | Good retention for moderately polar compounds. | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Organic modifier for elution control and an ion-pairing agent for improved peak shape. | nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. | |

| Detection | UV at 210-230 nm | Wavelength suitable for detecting the imine chromophore. | sielc.com |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral chromatography, particularly chiral HPLC, is the most common method for this analysis. acs.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives. acs.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. The determination of enantiomeric excess is achieved by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 3: General Approaches for Chiral Separation of Pyrrolidine Derivatives Note: This table outlines common strategies for the chiral separation of compounds structurally related to this compound.

| Chiral Stationary Phase (CSP) Type | Mobile Phase | Application | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Broad applicability for enantioseparation of various chiral compounds. | acs.org |

| Pirkle-type (e.g., dinitrobenzoyl phenylglycine) | Non-polar with polar modifiers | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | |

| Cyclodextrin-based | Reversed-phase or polar organic | Inclusion complexation mechanism for separation. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of imines and their protonated forms, iminium ions, has been a subject of computational investigation to understand their reactivity and properties. For a molecule like 1-Methylpyrrolidin-2-iminium cation (the protonated form of 1-methylpyrrolidin-2-imine), the positive charge is not localized on a single atom but is delocalized across the nitrogen and carbon atoms of the iminium group.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic properties. nih.govresearchgate.net These studies typically involve the calculation of molecular orbitals, charge distributions, and electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. In iminium ions, the LUMO is generally lowered in energy compared to the corresponding imine, which explains their enhanced electrophilicity. acs.org

The bonding in the C=N moiety of the iminium cation is characterized by a significant double bond character, though the bond length might be slightly elongated compared to a neutral imine due to the influence of the positive charge and hyperconjugation with adjacent groups. Hirshfeld surface analysis and 2D fingerprint plots can be used to investigate supramolecular and intermolecular interactions within a crystal structure. researchgate.net

Table 1: Representative Calculated Electronic Properties for an Imine Derivative Note: This data is for a different imine compound as a representative example and not for 1-Methylpyrrolidin-2-imine hydrochloride.

| Property | Calculated Value | Method |

| HOMO Energy | -6.3 eV | DFT/B3LYP |

| LUMO Energy | -1.6 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Reaction Pathway and Mechanism Simulations

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving cyclic imines and iminium ions. youtube.com These studies can elucidate reaction pathways, identify intermediates, and determine the energetics of the process.

Density Functional Theory (DFT) Calculations and Validation

DFT calculations are a cornerstone for simulating reaction mechanisms. researchgate.net For reactions involving cyclic imines, such as nucleophilic additions or cycloadditions, DFT can be used to model the potential energy surface. acs.orgnih.gov The choice of functional and basis set is crucial for obtaining accurate results, and these are often validated against experimental data or higher-level computational methods when available. researchgate.net For instance, the B3LYP functional is commonly used for such investigations. icm.edu.plnih.gov

Transition State Characterization and Energy Profile Determination

A key aspect of reaction mechanism simulation is the location and characterization of transition states. nih.gov These are first-order saddle points on the potential energy surface and represent the energy maximum along the reaction coordinate. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the reactants, products, intermediates, and transition states are optimized, the energy profile of the reaction can be constructed. This profile provides the activation energies and reaction enthalpies, which are critical for understanding the kinetics and thermodynamics of the reaction. nih.gov For example, in the case of a nucleophilic attack on the iminium carbon, the calculations would reveal the energy barrier for this step.

Table 2: Example of Calculated Activation Energies for a Reaction Involving a Cyclic Imine Note: This data is hypothetical and for illustrative purposes.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Nucleophilic Attack | -10.2 | +5.6 | -25.8 | 15.8 |

| Proton Transfer | -25.8 | -15.3 | -30.1 | 10.5 |

Conformational Analysis and Stereochemical Prediction

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations. The substituents on the ring, in this case, the methyl group on the nitrogen and the imine group, will influence the conformational preferences.

Computational methods, particularly DFT, are used to perform conformational analysis. researchgate.net This involves a systematic search for all possible low-energy conformers. The geometries of these conformers are optimized, and their relative energies are calculated to determine their populations at a given temperature according to the Boltzmann distribution. NMR chemical shifts can also be calculated and compared with experimental data to validate the predicted conformational populations. researchgate.netrsc.org

For N-substituted pyrrolidines, the puckering of the ring (envelope or twist conformations) and the orientation of the N-substituent (axial or equatorial-like) are key conformational features. researchgate.net The presence of the exocyclic double bond in 1-Methylpyrrolidin-2-imine is expected to significantly influence the ring puckering.

Table 3: Relative Energies of Hypothetical Conformers of a Substituted Pyrrolidine Note: This data is illustrative and not specific to this compound.

| Conformer | Ring Pucker | N-Methyl Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial | 0.00 |

| 2 | Twist | Equatorial | 0.75 |

| 3 | Envelope | Axial | 2.10 |

| 4 | Twist | Axial | 2.55 |

Molecular Dynamics Simulations in Complex Chemical Systems

Molecular Dynamics (MD) simulations are a powerful technique to study the behavior of molecules in a condensed phase, such as in solution. youtube.com For a salt-like this compound, MD simulations can provide insights into its solvation structure and dynamics in solvents like water. ucl.ac.uk

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. The simulation generates a trajectory of the system over time, from which various properties can be calculated. rsc.org

For this compound in an aqueous solution, MD simulations could be used to:

Determine the radial distribution functions (RDFs) of water molecules around the cation and the chloride anion, revealing the structure of the hydration shells.

Calculate the diffusion coefficients of the ions and water molecules.

Study the dynamics of the pyrrolidine ring and the N-methyl group.

Investigate ion pairing between the 1-methylpyrrolidin-2-iminium cation and the chloride anion. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. mdpi.com Future research on 1-methylpyrrolidin-2-imine hydrochloride will likely focus on developing novel synthetic routes that are both environmentally benign and economically viable.

Current synthetic approaches to cyclic imines often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric reagents. osi.lv Emerging methodologies that could be applied to the synthesis of this compound include:

Metal-Catalyzed Cyclization Reactions: Transition metal catalysis offers a powerful tool for the construction of heterocyclic compounds. osi.lv Future work could explore the use of earth-abundant metals in catalytic cyclization reactions to form the pyrrolidine-2-imine core.

Biocatalytic Synthesis: The use of enzymes, such as imine reductases (IREDs), is a rapidly growing area in asymmetric synthesis. nih.govacs.orgresearchgate.netnih.gov Research could be directed towards identifying or engineering enzymes that can catalyze the formation of 1-methylpyrrolidin-2-imine or its derivatives with high enantioselectivity. nih.govacs.orgresearchgate.netnih.gov

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. acs.org The development of a flow-based synthesis for this compound could enable its efficient and safe production on a larger scale.

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Metal-Catalyzed Cyclization | High efficiency, broad substrate scope | Cost of precious metal catalysts, potential for metal contamination |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

Expanded Reactivity and Scope in Organic Transformations

The imine functionality is a versatile synthon in organic chemistry, participating in a wide array of chemical transformations. nih.gov Future research is expected to unlock the full synthetic potential of this compound by exploring its reactivity in various organic reactions.

Key areas of investigation could include:

Asymmetric Reductions: The development of catalytic asymmetric methods to reduce the C=N bond of 1-methylpyrrolidin-2-imine would provide access to chiral N-methyl-2-aminopyrrolidines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

Nucleophilic Additions: The electrophilic carbon of the imine is susceptible to attack by a variety of nucleophiles. Exploring reactions with organometallic reagents, enolates, and other carbon nucleophiles could lead to the synthesis of a diverse range of functionalized pyrrolidine (B122466) derivatives.

Cycloaddition Reactions: Imines can act as dienophiles or azadienes in cycloaddition reactions, providing a powerful strategy for the construction of complex polycyclic nitrogen-containing scaffolds. nih.gov

Table 2 outlines potential organic transformations involving this compound and their potential products.

Table 2: Potential Organic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Asymmetric Reduction | Chiral catalyst (e.g., organocatalyst, transition metal complex) | Enantioenriched 1-methylpyrrolidin-2-amine |

| Nucleophilic Addition | Grignard reagents, organolithium compounds | 2-substituted-1-methylpyrrolidines |

| [4+2] Cycloaddition | Dienes (e.g., Danishefsky's diene) | Fused heterocyclic systems |

Innovative Applications in Diverse Chemical Science Disciplines

The unique structural and electronic properties of this compound could be leveraged for innovative applications across various chemical science disciplines.

Organocatalysis: The basic nitrogen atom of the imine could be protonated to form an iminium ion, which can act as a chiral organocatalyst for various asymmetric transformations.

Ligand Synthesis for Coordination Chemistry: The bidentate N,N' coordination motif that could be generated from the imine and the pyrrolidine nitrogen makes it an attractive candidate for the synthesis of novel ligands for transition metal catalysis.

Supramolecular Chemistry: The ability of the imine nitrogen to participate in hydrogen bonding could be exploited in the design of self-assembling systems and functional supramolecular materials.

Interdisciplinary Research Interfaces with Materials Science and Biocatalysis

The convergence of chemistry with other scientific disciplines opens up exciting new avenues for research. For this compound, interdisciplinary research at the interface with materials science and biocatalysis holds significant promise.

Materials Science:

Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel nitrogen-containing polymers with interesting thermal, optical, or electronic properties.

Functionalized Surfaces: The compound could be used to modify the surface of materials to impart specific properties, such as enhanced biocompatibility or catalytic activity.

Biocatalysis:

Enzyme Substrate Profiling: this compound could be used as a probe substrate to explore the substrate scope and stereoselectivity of newly discovered imine reductases and other enzymes. researchgate.netnih.gov

Development of Cascade Reactions: The integration of the chemical reactivity of the imine with enzymatic transformations could lead to the development of efficient one-pot cascade reactions for the synthesis of complex molecules. nih.gov

Table 3 summarizes the potential interdisciplinary research applications of this compound.

Table 3: Potential Interdisciplinary Applications

| Field | Potential Application | Research Goal |

|---|---|---|

| Materials Science | Monomer for polymerization | Synthesis of novel functional polymers |

| Materials Science | Surface modification agent | Development of materials with tailored properties |

| Biocatalysis | Substrate for enzyme screening | Discovery of novel biocatalysts |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Methylpyrrolidin-2-imine hydrochloride, and how is purity validated?

- Methodology :

- Intermediate-based synthesis : Use pyrrolidine derivatives as precursors, followed by methylation and imine formation. For example, 1-Methylpyrrolidine-2-carboxylic acid (CAS 68078-09-1) can serve as a precursor, with subsequent conversion to the imine hydrochloride via reductive amination or condensation reactions .

- Crystallographic validation : Confirm purity and structure via X-ray diffraction (XRD). Related pyrrolidinium salts (e.g., 4-MPHP hydrochloride) crystallize in monoclinic space groups (P21/c or P21/n), with lattice parameters refined to ±0.01 Å resolution .

- Data Table :

| Parameter | Value (Example) | Source Compound Reference |

|---|---|---|

| Crystallographic System | Monoclinic (P21/c) | |

| Purity Validation | >98% via HPLC/COA |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- GHS Compliance : Follow protocols for similar hydrochlorides (e.g., skin corrosion H315, eye irritation H319). Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks. Store in dry, airtight containers at room temperature .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex mixtures?

- Methodology :

- Column Selection : Kromasil C18 (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer-methanol (70:30 v/v), flow rate 1 mL/min, UV detection at 207 nm .

- Validation : Calibrate linearity (1–10 µg/mL, R² >0.999), recovery (98–101% with RSD <1.5%), and LOD/LOQ (0.3 µg/mL and 1 µg/mL, respectively) .

- Data Table :

| Parameter | Value | Source Reference |

|---|---|---|

| Retention Time | ~5.2 min | |

| Linearity Range | 1.09–10.90 µg/mL |

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- XRD Analysis : Compare unit cell parameters (a, b, c, β) and space group symmetry (e.g., P21/c) with related pyrrolidinium salts. For example, 4-MPHP hydrochloride (C17H26NO+·Cl⁻) shows a monoclinic system with a = 9.45 Å, b = 14.22 Å, c = 12.88 Å, β = 105.7° .

- Density Functional Theory (DFT) : Validate bond lengths and angles computationally to complement experimental data .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodology :

- Process Controls : Monitor reaction temperature (±2°C), stoichiometric ratios (1:1.05 for amine:alkylating agent), and pH (6–7 for hydrochloride formation) .

- Impurity Profiling : Use reference standards (e.g., EP/Ph. Eur. guidelines) and HPLC-MS to identify byproducts like N-oxides or unreacted precursors .

Q. How do researchers address contradictions in reported biological activity data for pyrrolidin-2-imine derivatives?

- Methodology :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC50 triplicates, p <0.05).

- Metabolite Screening : Use LC-HRMS to rule out interference from degradation products (e.g., hydrolyzed imine forms) .

Methodological Considerations

Q. What analytical techniques are recommended for stability testing of this compound?

- Methodology :

- Forced Degradation : Expose to heat (40°C/75% RH), UV light, and acidic/alkaline conditions. Monitor degradation via HPLC-PDA and HRMS .

- Kinetic Modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.